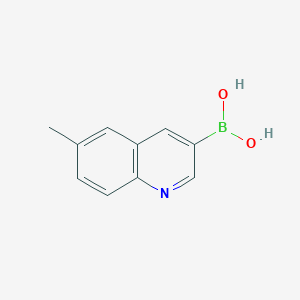

(6-Methylquinolin-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(6-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDSKYPNQEAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Methylquinolin 3 Yl Boronic Acid in Catalysis and Organic Transformations

Cross-Coupling Reactions Involving (6-Methylquinolin-3-yl)boronic Acid

Alternative C-C and C-Heteroatom Bond Formations

Oxidative Deborylation Strategies

Oxidative deborylation, also referred to as oxidative deboronation, is a significant transformation of organoboronic acids, converting a carbon-boron bond into a carbon-oxygen bond. This process is a key deactivation pathway for certain boronic acid-based drugs, such as the anticancer agent Bortezomib nih.gov. The strategies for achieving this transformation typically involve reactive oxygen species (ROS).

Another oxidant, peroxymonocarbonate (HCO₄⁻), which can form from the reaction of H₂O₂ with CO₂/HCO₃⁻, has been shown to react with boronate probes at rates approximately 100 times higher than H₂O₂ alone researchgate.net. The general mechanism involves the quaternization of the boron atom through coordination with the oxidant, followed by skeletal rearrangement and subsequent elimination of the boron moiety nih.gov. This intrinsic tendency of boron to accept a coordination ligand, even under oxidative conditions, is fundamental to the oxidative deborylation process nih.gov. These strategies are broadly applicable to arylboronic acids, including this compound, leading to the corresponding phenolic quinoline (B57606) derivative.

This compound as a Catalyst in Organic Synthesis

Beyond their role as reagents in cross-coupling reactions, boronic acids are emerging as versatile, metal-free organocatalysts. Their utility stems from the unique electronic properties of the boron atom, which can act as a mild Lewis acid and engage in reversible covalent interactions rsc.orgnih.gov. This compound, as an arylboronic acid, can participate in various catalytic cycles to promote important organic transformations.

Lewis Acid Catalysis by Boronic Acids

Boronic acids function as stable, organic-soluble Lewis acids, a property that underpins much of their catalytic activity nih.govwikipedia.org. As a Lewis acid, the boron atom acts as an electron pair acceptor, allowing it to activate substrates wikipedia.org. This activation typically occurs through coordination with an atom bearing a lone pair of electrons, such as oxygen or nitrogen, within the substrate molecule wikipedia.org. This interaction renders the substrate more electrophilic and susceptible to nucleophilic attack, thereby accelerating the reaction wikipedia.org. The Lewis acidity of the boron center can be tuned by the electronic properties of its organic substituent; in the case of this compound, the quinoline ring influences the electronic nature of the boron atom.

A key application of Lewis acid catalysis by boronic acids is the activation of carbonyl compounds. By coordinating to the carbonyl oxygen, the boronic acid increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles nih.gov. This strategy is effective in promoting a variety of canonical condensation reactions that are traditionally accelerated by Lewis acids nih.gov. For example, the formation of imines and oximes is significantly accelerated by the presence of a boronic acid catalyst nih.gov. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl compound, facilitating reactions like aldol-type condensations and cycloadditions nih.govwikipedia.org. The presence of the quinoline nitrogen in this compound could potentially allow for intramolecular interactions that further modulate its catalytic activity in these transformations.

Boronic acids can also be employed to activate pronucleophiles, such as 1,3-dicarbonyl compounds. While direct activation of the pronucleophile is less common than electrophile activation, a plausible mechanism involves the formation of a boron enolate. The boronic acid can react with the enol form of the 1,3-dicarbonyl compound. This interaction can generate a tetracoordinate boron enolate, which is a more potent nucleophile than the original enol or enolate nih.govacs.org. This activated nucleophile can then participate in subsequent bond-forming reactions, such as aldol or Michael additions. The formation of these highly organized, dynamic covalent adducts can lead to diastereoselective or enantioselective outcomes in carbon-carbon bond-forming reactions nih.gov.

Reversible Covalent Interactions in Catalysis

A defining feature of boronic acid catalysis is the ability to form reversible covalent bonds, particularly with hydroxyl groups rsc.org. This property is extensively exploited in their catalytic applications nih.govacs.org. Boronic acids readily react with diols to form cyclic boronate esters and with carboxylic acids to form acyloxyboronic acid intermediates rsc.orgacs.org. The formation and cleavage of these covalent bonds are typically fast and reversible, allowing the boronic acid to be regenerated and participate in multiple catalytic cycles acs.org. This dynamic covalent chemistry enables the activation of substrates like alcohols, diols, and carboxylic acids under mild conditions, avoiding the need for stoichiometric activating agents rsc.org. The selectivity observed in many boronic acid-catalyzed reactions is often rooted in the specific and reversible nature of these interactions nih.govacs.org.

Applications in Reductive Alkylation and Amide Bond Formation

The catalytic properties of boronic acids have been successfully applied to complex and highly useful transformations, including reductive alkylation and amide bond formation.

Reductive Alkylation: Arylboronic acids have proven to be effective catalysts for the one-pot reductive alkylation of quinolines to N-alkyl tetrahydroquinolines acs.orgorganic-chemistry.org. This transformation involves a tandem process where the boronic acid first catalyzes the reduction of the quinoline to a tetrahydroquinoline, which is then followed by the reductive N-alkylation with an aldehyde acs.org. Mechanistic studies suggest a dual role for the boronic acid, which acts as both a Lewis acid and a hydrogen-bond donor to activate the quinoline substrate acs.orgorganic-chemistry.org. This metal-free method proceeds under mild conditions using a common reducing agent like Hantzsch ester and is compatible with a wide range of functional groups on both the quinoline and aldehyde components organic-chemistry.org.

| Quinoline Substrate | Aldehyde Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 | 94 | organic-chemistry.org |

| 6-Methylquinoline (B44275) | 4-Methoxybenzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 | 92 | organic-chemistry.org |

| Quinoline | 2-Naphthaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 | 91 | organic-chemistry.org |

| 6-Bromoquinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 | 85 | organic-chemistry.org |

Amide Bond Formation: Boronic acid catalysis is a highly developed area for the formation of amide bonds from carboxylic acids and amines nih.gov. The catalytic cycle is generally proposed to proceed through the formation of a mixed anhydride intermediate, specifically an acyloxyboronic acid, from the reaction between the boronic acid and the carboxylic acid nih.gov. This intermediate activates the carboxylic acid toward nucleophilic attack by the amine, leading to the formation of the amide bond and regeneration of the boronic acid catalyst rsc.orgnih.gov. This method provides a mild and efficient alternative to traditional amide coupling reagents, which often generate stoichiometric waste rsc.org. The use of boronic acid catalysts is particularly advantageous for chemoselective amidations, including those involving unprotected amino acids ucl.ac.uk.

| Carboxylic Acid | Amine | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | Arylboronic Acid | Toluene, reflux | High | rsc.org |

| Phenylacetic Acid | Aniline | Polystyrene-supported boronic acid | Flow chemistry | >95 | nih.gov |

| 4-Nitrobenzoic Acid | Morpholine | Borate (B1201080) Ester | Heat | Good | ucl.ac.uk |

| Hexanoic Acid | Piperidine | Arylboronic Acid | Toluene, reflux | High | rsc.org |

Kinetic Resolution Applications

Formation of Boronate Esters and Trifluoroborate Salts from this compound

The conversion of boronic acids into boronate esters and trifluoroborate salts is a common strategy to modify their reactivity, stability, and solubility.

Synthetic Utility of Boronate Esters as Intermediates

Boronate esters are frequently synthesized from boronic acids through condensation reactions with diols, such as pinacol or neopentyl glycol. These reactions are typically reversible and can be driven to completion by removing water from the reaction mixture. While the general principles of boronate ester formation are well-established, specific examples and detailed studies on the synthesis and synthetic utility of boronate esters derived from this compound are not extensively documented in the available scientific literature.

In principle, boronate esters of this compound would be expected to serve as valuable intermediates in various organic transformations. Their increased stability and solubility in organic solvents compared to the parent boronic acid would make them suitable partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The quinoline moiety introduces a heterocyclic framework present in many biologically active molecules, making these intermediates potentially useful in medicinal chemistry and materials science.

Table 1: Potential Diols for Boronate Ester Formation

| Diol Name | Resulting Boronate Ester Type |

| Pinacol | Pinacol boronate ester |

| Neopentyl glycol | Neopentyl glycol boronate ester |

| Ethylene glycol | Ethylene glycol boronate ester |

| Catechol | Catechol boronate ester |

Trifluoroborate Salts as Stable Boron Reagents

Potassium trifluoroborate salts are another important class of boronic acid derivatives, known for their enhanced stability towards air and moisture. They are typically prepared by the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂). These salts are often crystalline solids with a long shelf-life, making them convenient reagents in organic synthesis.

The trifluoroborate salt of this compound, potassium (6-methylquinolin-3-yl)trifluoroborate, would be expected to exhibit these favorable properties. Although specific studies on its synthesis and reactivity are not widely reported, it is anticipated to be a stable and easy-to-handle reagent. Trifluoroborate salts often show different reactivity profiles compared to their corresponding boronic acids and can be advantageous in certain catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.

Table 2: Comparison of Boron Reagents

| Boron Reagent | General Properties | Potential Advantages of (6-Methylquinolin-3-yl) Derivative |

| This compound | Often crystalline solids, can be prone to dehydration and protodeboronation. | Direct use in various reactions. |

| (6-Methylquinolin-3-yl)boronate esters | Generally more stable and soluble in organic solvents than the boronic acid. | Improved handling and compatibility with a wider range of reaction conditions. |

| Potassium (6-Methylquinolin-3-yl)trifluoroborate | Typically stable, crystalline solids, resistant to air and moisture. | Enhanced stability, ease of handling, and potentially unique reactivity in cross-coupling reactions. |

Further research is required to fully elucidate the specific reactivity, mechanistic pathways, and applications of this compound and its derivatives in kinetic resolution and as synthetic intermediates.

Advanced Applications of 6 Methylquinolin 3 Yl Boronic Acid in Biomedical and Materials Science Research

Medicinal Chemistry Applications of Quinoline (B57606) Boronic Acid Derivatives

The unique chemical properties of boronic acids, including their ability to form reversible covalent bonds with biological nucleophiles, make them valuable pharmacophores in drug discovery. nih.gov The incorporation of a boronic acid group into the quinoline structure, a privileged scaffold in medicinal chemistry, has led to the development of potent and selective therapeutic candidates. dntb.gov.ua

Quinoline boronic acid derivatives have demonstrated significant potential as inhibitors of various enzymes, particularly proteases, which are crucial targets in many diseases. nih.govresearchgate.net The boronic acid moiety is key to their inhibitory activity, often acting as a transition-state analog that binds to the active site of the enzyme. researchgate.net

The design of proteasome inhibitors is a critical area in cancer therapy, with the proteasome being a key regulator of cellular protein degradation. malariada.orgnih.gov Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are effective proteasome inhibitors. nih.govnih.govnih.gov The design of these inhibitors often involves a peptide-like backbone that directs the molecule to the active site of the proteasome, and a boronic acid "warhead" that covalently interacts with the catalytic threonine residue. nih.govnih.gov

Key design principles for quinoline-based boronic acid proteasome inhibitors include:

Peptidomimetic Scaffolds: Incorporating peptide-like structures to mimic the natural substrates of the proteasome, thereby enhancing binding affinity and selectivity. nih.gov

Electrophilic Boron Atom: The boronic acid group serves as an electrophile that is attacked by the hydroxyl group of the active site threonine, forming a stable but reversible tetrahedral intermediate. nih.gov

Structural Modifications: Alterations to the quinoline ring and the peptide portion of the molecule can be used to fine-tune selectivity for specific proteasome subunits (e.g., β1, β2, or β5) and to improve pharmacokinetic properties. nih.govnih.gov

A study on tyropeptin-based boronic acid derivatives demonstrated that careful design of the deprotection and coupling sequence during synthesis is crucial due to the lability of the aminoboronic acid moiety. The resulting compounds showed potent inhibitory activities against the human 20S proteasome in vitro. nih.gov

The inhibitory mechanism of boronic acid-based protease inhibitors relies on the formation of a covalent bond between the boron atom and a key nucleophilic residue in the enzyme's active site. nih.gov For serine proteases and the proteasome, this residue is typically a serine or threonine, respectively. nih.govnih.gov

The interaction involves the empty p-orbital of the trigonal planar boronic acid accepting a pair of electrons from the hydroxyl group of the catalytic residue. This results in the formation of a tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. researchgate.net This interaction is reversible, which can be advantageous in terms of reducing off-target toxicity. mdpi.com

Cryo-electron microscopy studies of proteasomes in complex with boronate inhibitors have revealed detailed insights into the binding modes. These studies show how the inhibitor's backbone forms hydrogen bonds and hydrophobic interactions within the substrate-binding channel, while the boronic acid warhead is positioned for nucleophilic attack by the active site threonine. malariada.org The specific interactions can differ between proteasomes from different organisms, which can be exploited to design selective inhibitors. malariada.org For instance, differences in the binding modes of the amino-amide boronate MPI-5 to the Plasmodium falciparum 20S proteasome versus the human constitutive 20S proteasome help to explain its selectivity as an antimalarial agent. malariada.org

The quinoline scaffold is present in numerous antimicrobial and antiviral drugs. nih.govbiointerfaceresearch.com The addition of a boronic acid moiety can enhance these activities through various mechanisms, including improved target binding and unique interactions with viral or bacterial components. dntb.gov.uanih.gov

In the context of antiviral research, boronic acid-modified quindoline derivatives have shown potent anti-influenza A virus (IAV) activities. nih.govresearchgate.net These compounds were found to prevent the entry of the virus into the nucleus, reduce viral titers in infected cells, and inhibit the activity of viral neuraminidase. nih.govresearchgate.net Specifically, compound 7a from one study exhibited a broad antiviral spectrum and was able to inhibit cellular NF-κB and MAPK signaling pathways, which are crucial for IAV infection. nih.gov In vivo studies showed that mice treated with this compound had better survival rates than those treated with oseltamivir, a widely used anti-IAV drug. nih.govresearchgate.net The unique glycan-binding ability of boronic acids is thought to contribute to their anti-influenza activity. nih.gov

Regarding antibacterial applications, quinoline derivatives have a long history of use. nih.govresearchgate.net While specific research on (6-Methylquinolin-3-yl)boronic acid is limited, studies on related quinolinequinones have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of a methyl group at the C-8 position and an amino group at the C-6 position of a quinolone core has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Boronic acid derivatives have also been investigated as inhibitors of penicillin-binding proteins (PBPs), mimicking the transition state of the enzymatic reaction and showing tighter binding than unmodified peptide substrates. mdpi.com

| Compound/Derivative Class | Target Organism/Virus | Mechanism of Action/Key Findings |

| Boronic acid-modified quindoline derivatives | Influenza A Virus (IAV) | Prevented viral entry into the nucleus, reduced viral titers, and inhibited neuraminidase activity. nih.govresearchgate.net |

| Quinolinequinones | Gram-positive bacteria (S. aureus, S. epidermidis) | Exhibited significant growth inhibition. nih.gov |

| 6-amino-8-methylquinolones | Gram-positive bacteria | Enhanced antibacterial activity compared to unsubstituted analogs. nih.gov |

Quinoline and its derivatives are a cornerstone in the development of anticancer agents, acting through various mechanisms such as inhibiting tyrosine kinases, topoisomerases, and tubulin polymerization. The incorporation of a boronic acid group can offer novel mechanisms of action, most notably through proteasome inhibition, as discussed previously. nih.gov

Beyond proteasome inhibition, novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual CLK/ROCK inhibitors with promising anticancer properties. mdpi.com These compounds have shown potent inhibition of renal cancer and leukemia cell growth. mdpi.com For example, the compound HSD1400 was highly active against the Caki-1 renal cancer cell line with an IC50 of 206 nM. mdpi.com These inhibitors were found to induce DNA damage and promote cell cycle arrest. mdpi.com The "magic methylation" approach, where methyl groups are strategically added, was used to tune the selectivity of these compounds for CLK kinases. mdpi.com

Furthermore, quinoline derivatives have been shown to induce apoptosis and exhibit selective cytotoxicity against cancer cell lines. nih.gov For instance, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov

| Compound/Derivative Class | Cancer Type | Mechanism of Action |

| Boronic acid-containing pyrazolo[4,3-f]quinolines | Renal Cancer, Leukemia | Dual CLK/ROCK inhibition, induction of DNA damage, cell cycle arrest. mdpi.com |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast Cancer (MCF-7) | Reduction in cellular growth, enzymatic inhibition. nih.gov |

| Diaryl-substituted quinoline derivatives | Various Cancer Cell Lines | Antiproliferative activity. |

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a key strategy in drug design to enhance potency, improve pharmacokinetics, and reduce toxicity. patsnap.comnih.gov Boronic acids are considered non-classical bioisosteres of carboxylic acids. nih.gov

This bioisosteric relationship is due to several shared properties:

Geometry: Both groups are trigonal planar.

Acidity: Boronic acids are Lewis acids and can act as Brønsted acids with pKa values that can be modulated by substituents, similar to carboxylic acids. nih.gov

Hydrogen Bonding: The hydroxyl groups of boronic acids can act as both hydrogen bond donors and acceptors, enabling them to mimic the interactions of carboxylic acids with biological targets. mdpi.com

The replacement of a carboxylic acid with a boronic acid can lead to significant changes in biological activity. For example, this substitution can alter the binding mode from a non-covalent interaction to a reversible covalent one, potentially increasing potency and residence time at the target. drughunter.com This strategy has been successfully employed in the design of enzyme inhibitors. drughunter.com Furthermore, boronic esters can act as prodrugs, hydrolyzing to the active boronic acid under physiological conditions, which can be a useful approach to improve membrane permeability. drughunter.com

Development of Boron-Based Homeodomain Interacting Protein Kinase 2 (HIPK2) Inhibitors

Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical regulator in various profibrotic pathways, particularly in the context of kidney fibrosis. The inhibition of HIPK2 is considered a novel therapeutic approach to mitigate the progression of fibrotic diseases. Research in this area has led to the design and synthesis of small molecule inhibitors, with quinoline-derived scaffolds showing particular promise.

The development of boron-based HIPK2 inhibitors represents a targeted strategy to enhance the potency and selectivity of these compounds. Boron-based scaffolds have gained considerable attention in medicinal chemistry for their unique biological activities. Structure-activity relationship (SAR) studies on quinoline-based inhibitors revealed that incorporating a boron atom at various positions could lead to potent HIPK2 inhibitors. For instance, a "proof-of-concept" compound, BT173, which features a 7-methoxyquinoline unit, demonstrated specific pharmacological inhibition of HIPK2 and effectively suppressed the downstream transcriptional activity of Smad3 in kidney tubular cells. This success has spurred further investigation into related structures, including borylated quinolines, to develop new classes of HIPK2 inhibitors for antifibrotic therapy.

Modulating Biological Pathways and Enzyme Activities

The boronic acid functional group is a key pharmacophore that enables the modulation of various biological pathways and enzyme activities. Boronic acids are Lewis acids that can reversibly form stable covalent complexes with nucleophiles, a property that has been exploited to design potent enzyme inhibitors. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy, highlighting the clinical significance of this class of compounds.

In the context of quinoline-based structures, the inhibition of HIPK2 provides a clear example of modulating a specific biological pathway. By inhibiting HIPK2, these compounds can interfere with the TGF-β1/Smad3 signaling pathway, a central mediator of fibrosis. The suppression of this pathway is a key mechanism behind the antifibrotic effects observed with these inhibitors. Beyond kinase inhibition, the inherent reactivity of the boronic acid group allows it to target other enzymes, such as serine proteases and β-lactamases, by mimicking the tetrahedral transition state of their substrates. This versatility makes boronic acid derivatives, including this compound, valuable probes and therapeutic candidates for a range of diseases driven by aberrant enzyme activity.

Supramolecular Chemistry and Sensing Applications

The unique structure of quinolineboronic acids facilitates their use in supramolecular chemistry and the development of chemical sensors. The boronic acid moiety can form strong intermolecular B-N bonds with the nitrogen atom of an adjacent quinoline ring, leading to self-assembly into well-defined supramolecular structures. This self-assembly can be further stabilized by other non-covalent interactions like π-π stacking and hydrogen bonding. For example, 8-Quinolineboronic acid has been shown to form a stable dimer in the solid state and in solution through the formation of two intermolecular B-N bonds. Such predictable self-assembly properties are crucial for the bottom-up construction of novel materials and in the field of crystal engineering.

Carbohydrate Recognition and Sensing

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, a structural motif abundant in carbohydrates. This specific interaction forms the basis for the development of sensors for monosaccharides like glucose and fructose. When a boronic acid binds to a saccharide, it forms a cyclic boronate ester, a process that can alter the electronic properties of the molecule. This principle has been extensively used to design sensors where the quinoline or quinolinium moiety acts as a signaling unit. The binding event at the boronic acid "chelating group" is transduced into a measurable optical signal, such as a change in fluorescence.

Development of Fluorescent Sensors

The combination of a boronic acid group (the recognition element) with a quinoline or quinolinium nucleus (the fluorophore) has led to a powerful class of fluorescent sensors for carbohydrates. The fluorescence of the quinolinium core is sensitive to its electronic environment. The binding of a sugar to the boronic acid moiety alters the Lewis acidity of the boron atom and can induce a charge neutralization or stabilization mechanism, leading to a change in the fluorescence intensity or wavelength.

Researchers have synthesized various isomers of boronic acid-containing quinolinium probes to optimize their sensing capabilities. Key parameters for an effective sensor include high water solubility, significant quantum yields, and a response at physiological pH. For example, strategic placement of the boronic acid group relative to the quaternary nitrogen of the quinolinium ring can lower the pKa of the boronic acid upon sugar binding. This pKa shift allows the sensor to function effectively in near-neutral or even mildly acidic environments, which is crucial for applications like monitoring glucose in tears using contact lenses.

Table 1: Properties of Isomeric Boronic Acid-Quinolinium Fluorescent Probes

| Probe Name | Position of Boronic Acid | Sugar-Bound pKa | Dissociation Constant (KD) for Glucose | Key Feature |

|---|---|---|---|---|

| o-BMQBA | Ortho | 6.1 | 100 mM | Favorable pKa for sensing in mildly acidic environments. |

| m-BMQBA | Meta | - | - | Used to study the sensing mechanism. |

| p-BMQBA | Para | - | - | Used to study the sensing mechanism. |

Incorporation into Complex Molecular Architectures

The this compound scaffold is not limited to standalone applications but can also be incorporated as a functional unit into more complex molecular architectures. Its defined chemical handles—the boronic acid group and the quinoline ring system—allow for its integration into polymers, biomolecules, and other elaborate structures, imparting them with novel recognition or photophysical properties.

Boronic Acid-Labeled Nucleotides for DNA Modification

A frontier in the application of boronic acids is their incorporation into nucleic acids to create functionalized DNA. This is achieved by synthesizing a boronic acid-modified thymidine triphosphate (TTP) analogue, which can then be enzymatically incorporated into a growing DNA strand by a DNA polymerase.

This approach allows for the precise placement of boronic acid moieties within a DNA sequence. The resulting modified DNA gains the ability to recognize and bind carbohydrates, effectively acting as a DNA-based sensor or an artificial lectin mimic. Research has demonstrated the synthesis of a quinolineboronic acid-modified TTP (QB-TTP) and its successful incorporation into DNA. Furthermore, DNA strands modified with fluorescent boronic acids exhibit changes in their fluorescent properties upon binding to sugars like fructose. This technology opens up applications in the development of novel diagnostic probes, the construction of responsive DNA-based nanomaterials, and for studying biological processes within the cell nucleus.

Applications in Aptamer Discovery and Glycosylation Analysis

The functionalization of nucleic acid aptamers with boronic acids represents a significant advancement in the targeted recognition of glycoproteins, a class of proteins critical to a vast array of biological processes. This strategy leverages the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diol-containing molecules, such as the carbohydrate chains (glycans) present on glycoproteins nih.govnih.govnih.gov. This compound, by virtue of its boronic acid group, is a compound with significant potential in this area of research.

The core principle involves incorporating a boronic acid-modified nucleotide into a DNA or RNA library during the aptamer selection process, often through a method known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This directs the selection process to favor aptamers that bind to the glycosylation sites on a target protein nih.gov. These boronic acid-modified aptamers, sometimes referred to as "boronolectins," can exhibit high affinity and specificity for their glycoprotein targets, with dissociation constants (Kd) in the low nanomolar range nih.gov. The interaction is primarily driven by the boronate ester formation between the boronic acid and the glycan's diols, allowing for focused recognition of specific glycan substructures nih.govnih.gov.

In the context of glycosylation analysis, boronic acid-functionalized materials are widely used for the selective separation and enrichment of glycoproteins or glycopeptides from complex biological samples nih.gov. This affinity-based capture is crucial for downstream analytical techniques like mass spectrometry, enabling more detailed characterization of protein glycosylation patterns, which are often altered in disease states nih.gov.

The table below outlines the functional components of this compound and their relevance to biomedical applications.

| Functional Moiety | Chemical Property | Potential Application |

| Boronic Acid | Forms reversible covalent bonds with cis-diols | Glycan recognition for aptamer selection; Enrichment of glycoproteins |

| 6-Methylquinoline (B44275) Core | Aromatic, planar structure with potential for non-covalent interactions | Enhancing binding affinity and specificity of aptamers; Serving as a fluorescent reporter group |

Potential in Advanced Materials and Optoelectronics

The unique combination of a reactive boronic acid group and a photophysically active quinoline core positions this compound as a promising building block for the development of advanced functional materials and optoelectronic devices. Boronic acid derivatives are increasingly recognized for their versatility in materials science, serving as key components in sensors, self-healing polymers, and organic electronic materials mdpi.comsemanticscholar.org.

Boronic acids can participate in various chemical reactions to form stable polymers or supramolecular assemblies. The ability to form boronate esters with diols is not only useful for glycoprotein recognition but also enables the creation of dynamic covalent polymers and hydrogels that are responsive to stimuli such as pH or the presence of sugars semanticscholar.org. This responsivity is highly desirable for applications in drug delivery systems and smart materials. Furthermore, boronic acids are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing the π-conjugated systems that are fundamental to organic electronics nbinno.com.

Quinoline and its derivatives are well-known for their distinctive electronic and optical properties, including fluorescence and charge-transport capabilities researchgate.netsemanticscholar.org. These properties make them valuable chromophores and components in materials for organic light-emitting diodes (OLEDs), sensors, and nonlinear optical systems. The specific substitution pattern on the quinoline ring, such as the methyl group in the 6-position, can fine-tune these optoelectronic properties researchgate.net.

The integration of these two functionalities in this compound opens up several possibilities for materials design:

Chemosensors: The compound could be incorporated into polymers or onto surfaces to create sensors for diol-containing molecules. Binding of the target analyte to the boronic acid group could modulate the fluorescence properties of the quinoline core, providing a detectable optical signal.

Organic Semiconductors: Through Suzuki-Miyaura coupling at the boronic acid site, this compound can be polymerized with other aromatic monomers to create novel π-conjugated polymers. The 6-methylquinoline unit would be an integral part of the polymer backbone, influencing its charge transport characteristics and solid-state morphology.

Emissive Materials: The inherent fluorescence of the quinoline moiety could be harnessed in the design of new emissive materials for OLEDs. By incorporating this compound into larger molecular structures or polymer chains, its emission wavelength and quantum efficiency could be tailored for specific applications.

The table below summarizes the key features of this compound relevant to its potential in materials science.

| Structural Feature | Primary Function | Potential Application in Materials |

| Boronic Acid Group | Reactive site for cross-coupling (e.g., Suzuki) and esterification | Polymerization, covalent organic frameworks (COFs), chemosensor design |

| 6-Methylquinoline Core | Provides desirable photophysical and electronic properties (e.g., fluorescence) | Emissive layers in OLEDs, organic semiconductors, fluorescent probes |

Future Directions and Emerging Research Avenues for 6 Methylquinolin 3 Yl Boronic Acid

Chemo- and Regioselective Functionalization Strategies

The quinoline (B57606) nucleus possesses multiple sites susceptible to functionalization. Future research will likely focus on developing novel catalytic systems for the chemo- and regioselective modification of (6-Methylquinolin-3-yl)boronic acid. The presence of the methyl group at the 6-position and the boronic acid at the 3-position influences the electron density and steric accessibility of the various C-H bonds in the aromatic system.

Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto heterocyclic systems. Strategies targeting the C2, C4, C5, C7, and C8 positions of the quinoline ring, while preserving the boronic acid moiety, will be of particular importance. For instance, directing group strategies could be employed to achieve site-selective functionalization. The nitrogen atom of the quinoline can act as a directing group to facilitate reactions at the C2 and C8 positions. Conversely, the boronic acid group itself, or a derivative thereof, could be exploited to direct functionalization to its ortho positions.

Furthermore, the development of orthogonal functionalization strategies will be crucial. This would involve the selective reaction of either the boronic acid group

Q & A

Basic: What are the key considerations for synthesizing (6-Methylquinolin-3-yl)boronic acid with high purity?

Answer: Synthesis requires careful optimization of reaction conditions, including solvent selection (e.g., THF for amine coupling), stoichiometric control of reagents (e.g., methylamine), and purification via column chromatography (e.g., MeOH:DCM gradients) to isolate intermediates. Post-synthesis, anhydrous magnesium sulfate is used to dry organic phases, and analytical techniques like H NMR and FABMS are critical for verifying structural integrity and purity . Prodrug strategies may also be employed to stabilize boronic acids during multi-step syntheses .

Basic: Which analytical methods are recommended for detecting trace impurities in this compound?

Answer: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for quantifying mutagenic boronic acid impurities at sub-ppm levels. Derivatization-free protocols reduce preparation time, while validation per ICH guidelines ensures accuracy, linearity, and robustness. Complementary techniques like MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevent boroxine interference and enable sequencing of boronic acid-containing peptides .

Advanced: How can stopped-flow kinetics elucidate the binding dynamics of this compound with diols?

Answer: Stopped-flow fluorescence assays measure binding kinetics (e.g., , ) under physiological pH. For arylboronic acids, the order typically follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Pre-equilibrium mixing and rapid data capture (millisecond resolution) are essential to resolve fast binding events, ensuring real-time applicability in chemosensor design .

Advanced: What strategies improve the selectivity of boronic acid-based glycoprotein interaction studies?

Answer: Surface plasmon resonance (SPR) with AECPBA-functionalized substrates can assess glycoprotein binding specificity. Secondary interactions (e.g., electrostatic/hydrophobic) are minimized using low-ionic-strength buffers or competitive elution with borate. Terminal saccharide moieties (e.g., sialic acid vs. mannose) influence binding affinity, guiding the design of capture systems for glycan analysis .

Advanced: How can photochemical modulation enhance boronic acid-diol binding for dynamic applications?

Answer: Azobenzene-boronic acid conjugates enable reversible binding control via E/Z isomerization. Red light (≥600 nm) triggers Z-isomer formation, enhancing diol affinity by 20-fold. Computational modeling identifies steric/electronic factors stabilizing E-isomer esters. This approach is applicable in tunable hydrogels or drug release systems, where visible light adjusts crosslinking density .

Advanced: What methodologies evaluate the anticancer potential of this compound derivatives?

Answer:

- Tubulin polymerization assays: Measure IC values using purified tubulin and spectrofluorometric detection of microtubule assembly.

- Cell viability screens: Use panels of cancer cell lines (e.g., glioblastoma, Jurkat) with IC determination via MTT assays.

- Apoptosis assays: FACScan analysis with Annexin V/PI staining quantifies early/late apoptotic stages. COMPARE analysis identifies mechanistic differences vs. reference compounds (e.g., combretastatin A-4) .

Advanced: How can MALDI-MS overcome challenges in sequencing boronic acid-containing peptides?

Answer: On-plate derivatization with DHB matrix esterifies boronic acids, suppressing trimerization. Branched peptides with ≤5 boronic acid groups are sequenced via MS/MS fragmentation (e.g., collision-induced dissociation). Single-bead analysis accelerates library deconvolution, enabling high-throughput screening for proteasome inhibitors or boronolectins .

Advanced: What computational tools predict mutagenic risks of boronic acid impurities in drug development?

Answer: In silico structure-alert analysis (e.g., Derek Nexus) identifies genotoxicophores like boronic acids. Molecular docking and QSAR models assess DNA interaction potential. Experimental validation via Ames tests or LC-MS/MS impurity profiling ensures compliance with ICH M7 guidelines .

Advanced: How does thermal stability analysis inform material applications of this compound?

Answer: Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures and char residue. Substituent effects (e.g., electron-withdrawing groups) improve flame-retardant properties by promoting boroxine network formation. Degradation pathways (e.g., B-O bond cleavage) are analyzed via FTIR/GC-MS .

Advanced: Can rhodium catalysis enhance synthetic routes to quinolinylboronic acid derivatives?

Answer: Rhodium complexes (e.g., [Rh(CH)Cl]) enable C-C bond activation in quinolinyl ketones, coupling with aryl/alkyl boronic acids. Electron-withdrawing substituents on the ketone improve yields. Methyl boronic acid is viable with KCO additive, offering a novel methylation strategy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.